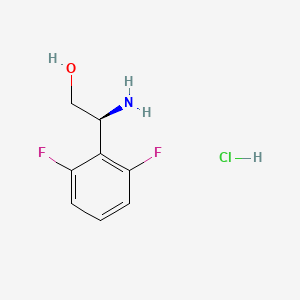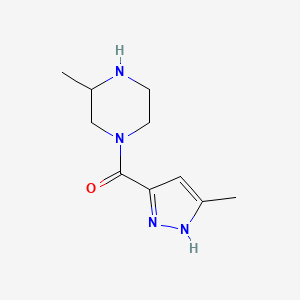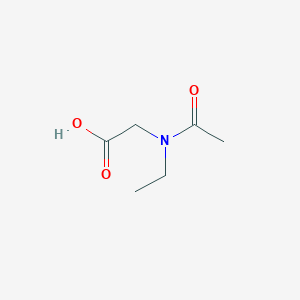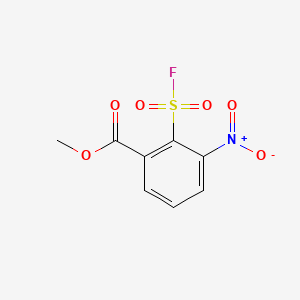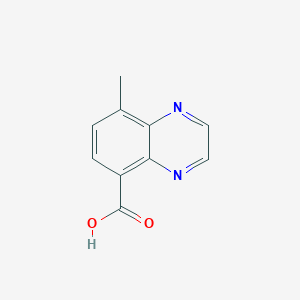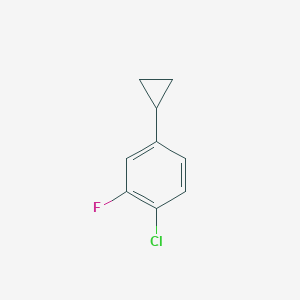
1-Chloro-4-cyclopropyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-cyclopropyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a chlorine atom at the first position, a cyclopropyl group at the fourth position, and a fluorine atom at the second position. The unique arrangement of these substituents imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclopropyl-2-fluorobenzene can be synthesized through various synthetic routes. One common method involves the halogenation of cyclopropylbenzene followed by fluorination. The reaction typically employs reagents such as chlorine gas and hydrogen fluoride under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, resulting in further substitution on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Quinones and cyclohexane derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
1-Chloro-4-cyclopropyl-2-fluorobenzene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-4-cyclopropyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s unique substituents influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The cyclopropyl group, in particular, can enhance the compound’s stability and modulate its biological activity.
Comparaison Avec Des Composés Similaires
1-Chloro-4-fluorobenzene: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-fluorobenzene: The position of the fluorine atom affects the compound’s reactivity and interactions.
4-Cyclopropyl-2-fluorobenzene: Absence of the chlorine atom alters the compound’s chemical behavior.
Uniqueness: 1-Chloro-4-cyclopropyl-2-fluorobenzene stands out due to the presence of both chlorine and fluorine atoms along with the cyclopropyl group. This combination imparts unique chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H8ClF |
|---|---|
Poids moléculaire |
170.61 g/mol |
Nom IUPAC |
1-chloro-4-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
RNVGMNRPLUTRJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




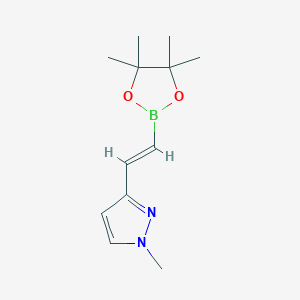
![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
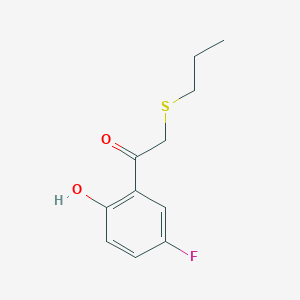
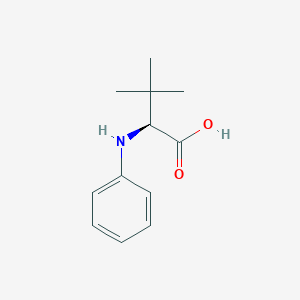
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
